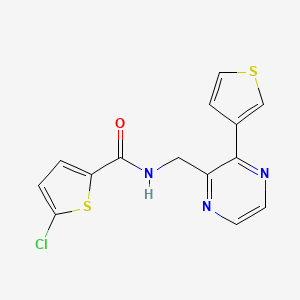

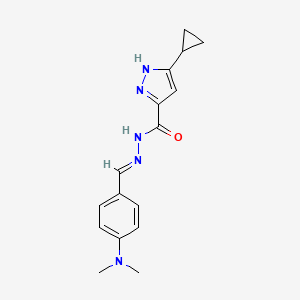

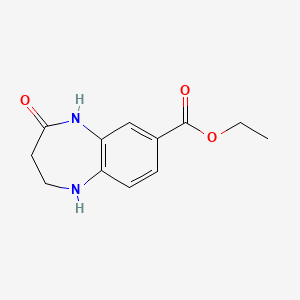

(E)-3-cyclopropyl-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis and structural characterization of pyrazole derivatives, including those similar to "(E)-3-cyclopropyl-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide", have been extensively studied. These compounds are synthesized through various chemical reactions, with their structures confirmed by spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. The detailed structural analysis aids in understanding the molecular configuration and properties, which is crucial for their application in different scientific domains (Karrouchi et al., 2020).

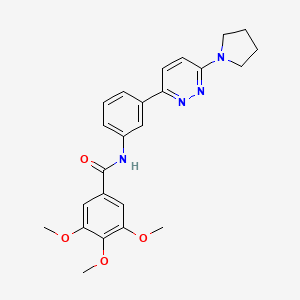

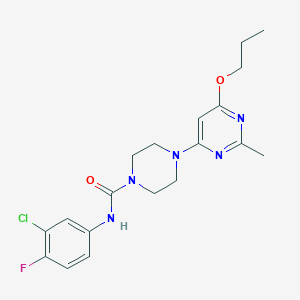

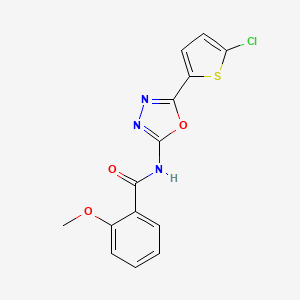

Biological Evaluation and Molecular Docking Studies

Pyrazole derivatives have been evaluated for their biological activities, including antidiabetic and antioxidant properties. In vitro studies reveal these compounds' potential in treating diabetes through inhibition of α-glucosidase enzymes. Moreover, molecular docking studies suggest these molecules may bind effectively to biological targets, indicating their therapeutic relevance. Such evaluations are pivotal in drug discovery and development processes, providing insights into the compounds' mechanism of action and potential as pharmaceutical agents (Karrouchi et al., 2020).

Corrosion Inhibition

Research on pyrazole derivatives extends to the field of material science, where they have been studied as corrosion inhibitors. These compounds show promising results in protecting metals from corrosion, a crucial aspect in extending the lifespan of materials used in various industries. The effectiveness of these inhibitors is assessed through electrochemical techniques, suggesting their potential in developing new corrosion-resistant materials (El Arrouji et al., 2020).

Propriétés

IUPAC Name |

5-cyclopropyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-21(2)13-7-3-11(4-8-13)10-17-20-16(22)15-9-14(18-19-15)12-5-6-12/h3-4,7-10,12H,5-6H2,1-2H3,(H,18,19)(H,20,22)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRVUPOLZVGRSR-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2736957.png)

![4-methoxy-3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2736970.png)

![5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2736973.png)